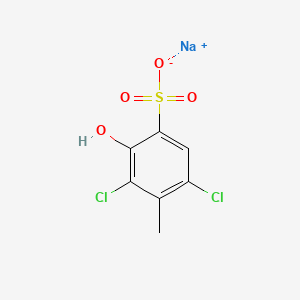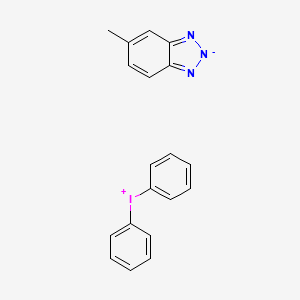
Magnesium 4-((dipropylamino)sulphonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 4-((dipropylamino)sulphonyl)benzoate is a chemical compound with the molecular formula C26H36MgN2O8S2. It is known for its unique structure, which includes a magnesium ion coordinated with two 4-((dipropylamino)sulphonyl)benzoate ligands. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4-((dipropylamino)sulphonyl)benzoate typically involves the reaction of 4-((dipropylamino)sulphonyl)benzoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by filtration and drying to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 4-((dipropylamino)sulphonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Magnesium 4-((dipropylamino)sulphonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Magnesium 4-((dipropylamino)sulphonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. This binding can lead to changes in the conformation and function of the target, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium 4-((diethylamino)sulphonyl)benzoate
- Magnesium 4-((dimethylamino)sulphonyl)benzoate
- Magnesium 4-((dipropylamino)sulphonyl)phenylacetate
Uniqueness
Magnesium 4-((dipropylamino)sulphonyl)benzoate is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
29243-46-7 |
|---|---|
Fórmula molecular |
C26H36MgN2O8S2 |
Peso molecular |
593.0 g/mol |
Nombre IUPAC |
magnesium;4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/2C13H19NO4S.Mg/c2*1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h2*5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;;+2/p-2 |
Clave InChI |
MPLGKWAFXWWLMP-UHFFFAOYSA-L |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)


![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)




